Ethyl 3-aminopyridazine-4-carboxylate

Overview

Description

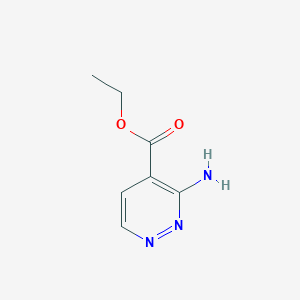

Ethyl 3-aminopyridazine-4-carboxylate (CAS: 716325-02-9) is a pyridazine derivative featuring an amino group at the 3-position and an ethyl ester moiety at the 4-position. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 183.17 g/mol, and it is commercially available at 97% purity . Pyridazine derivatives are heterocyclic compounds with two adjacent nitrogen atoms in a six-membered ring, which confer unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminopyridazine-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the cyclization of suitable precursors in the presence of catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminopyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides under oxidative conditions.

Reduction: Reduction to amines or other reduced forms using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-aminopyridazine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in inhibiting bacterial growth, making it a candidate for antibiotic development.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Structure-activity relationship studies suggest that modifications to the pyridazine ring can enhance its antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria | |

| Pyridazine derivatives | Anticancer | HeLa, MDA-MB-231 |

Industrial Applications

The compound is also utilized in various industrial processes:

- Catalyst in Polymer Production : this compound is employed as a catalyst in the production of polyethylene terephthalate (PET) and nylon. Its role helps improve reaction efficiency and reduces unwanted byproducts during polymerization processes.

- Chemical Intermediates : It can be converted into other organic compounds through alkylation, facilitating the production of dyes, solvents, and other chemical intermediates essential for various industrial applications.

Material Science

In material science, this compound is incorporated into polymers and coatings to enhance their mechanical properties and resistance to environmental degradation. This application is crucial for developing advanced materials with tailored properties for specific uses.

Agrochemical Applications

The compound is being explored in the formulation of agrochemicals, where it enhances the efficacy of crop protection products by improving their absorption and effectiveness. This application is vital for sustainable agricultural practices.

Biochemical Research

This compound acts as a building block in the development of novel biochemical probes, aiding in enzyme activity studies and cellular processes. Its unique structure allows it to interact with biological targets effectively.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant strains.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cells. For example, modifications to the compound improved its efficacy against MDA-MB-231 breast cancer cells, with IC₅₀ values indicating strong cytotoxicity.

Mechanism of Action

The mechanism of action of ethyl 3-aminopyridazine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogues of Ethyl 3-aminopyridazine-4-carboxylate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Substituent Positions |

|---|---|---|---|---|---|

| This compound | 716325-02-9 | C₇H₉N₃O₂ | 183.17 | 97% | 3-amino, 4-ethyl ester |

| Ethyl 6-aminopyridazine-3-carboxylate | 98548-01-7 | C₇H₉N₃O₂ | 183.17 | 95% | 6-amino, 3-ethyl ester (positional isomer) |

| Mthis compound | Not provided | C₆H₇N₃O₂ | 169.14 | N/A | 3-amino, 4-methyl ester |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | C₆H₉N₃O₂ | 155.15 | N/A | Pyrazole core, 3-amino, 4-ethyl ester |

Key Differences :

- Positional Isomerism: Ethyl 6-aminopyridazine-3-carboxylate shares the same molecular formula as the target compound but differs in substituent positions, which may alter electronic distribution and intermolecular interactions .

- Ester Chain Length : Replacing the ethyl group (C₂H₅) with a methyl group (CH₃) reduces lipophilicity and molecular weight, as seen in the methyl analogue .

Physicochemical Properties

- Ethyl vs. Methyl Esters : Methyl esters generally exhibit higher melting points and lower solubility in organic solvents compared to ethyl esters due to reduced steric hindrance and polarity .

- Pyridazine vs. Pyrazole : Pyridazines typically have higher dipole moments than pyrazoles due to their larger aromatic system, influencing solubility and crystallinity .

Biological Activity

Ethyl 3-aminopyridazine-4-carboxylate (EAPC) is a heterocyclic compound with a molecular formula of C₇H₉N₃O₂, derived from pyridazine. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EAPC, supported by data tables, case studies, and detailed research findings.

EAPC can be synthesized through various methods, typically involving the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

- Cyclization reactions with suitable reagents.

- Use of catalysts to enhance yield and purity.

- Industrial production employing continuous flow reactors for consistent quality.

The compound's structure allows it to undergo several chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.

Antimicrobial Activity

EAPC has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that derivatives of pyridazine possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| EAPC | Antimicrobial | Various bacteria | |

| Pyridazine derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria |

Anticancer Activity

EAPC has been investigated for its anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. The presence of functional groups like -OH and -NH₂ significantly improves efficacy by lowering IC₅₀ values .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of EAPC on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer).

- IC₅₀ Values :

- HeLa: 0.058 μM

- A549: 0.035 μM

- MDA-MB-231: 0.021 μM

These results indicate that EAPC exhibits potent anticancer activity, particularly against the tested cell lines .

The mechanism by which EAPC exerts its biological effects involves interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate cellular processes such as proliferation and apoptosis. The exact pathways are still under investigation but are believed to involve inhibition of critical enzymes involved in metabolic pathways related to cancer cell growth .

Research Findings Overview

Recent studies have focused on the synthesis of EAPC analogs and their biological evaluation:

- Antitumor Activity : Several analogs have been synthesized with modifications aimed at increasing cytotoxicity against tumor cells.

- Structure-Activity Relationship (SAR) : Investigations into how structural changes affect biological activity have provided insights into optimizing compounds for better efficacy.

- In Vitro Studies : Many studies utilize in vitro assays to evaluate the cytotoxic effects on different cancer cell lines, providing data on IC₅₀ values and selectivity indices.

Summary of Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 3-aminopyridazine-4-carboxylate to improve yield and purity?

Methodological Answer:

- Use a stepwise approach: (1) Start with a pyridazine precursor and introduce the amino group via nucleophilic substitution under controlled pH (e.g., ammonia in ethanol at 60°C). (2) Perform esterification using ethyl chloroformate in the presence of a base like triethylamine to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization.

- Purify the crude product using column chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the structure. The amino proton typically appears as a broad singlet (~δ 5.5-6.5 ppm), while the ester carbonyl resonates at ~δ 165-170 ppm in NMR.

- FT-IR: Identify key functional groups: N-H stretch (~3350 cm), C=O ester (~1720 cm), and pyridazine ring vibrations (~1600 cm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with an error margin <5 ppm .

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood for synthesis steps involving volatile reagents.

- Store the compound in a dark, airtight container at 2–8°C to prevent degradation.

- Dispose of waste via neutralization (e.g., dilute acetic acid for basic residues) and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Grow single crystals via slow evaporation from a dichloromethane/methanol mixture.

- Collect diffraction data using a synchrotron source (λ = 0.710–0.920 Å) and refine the structure with SHELXL (for small molecules) or Mercury CSD 2.0 (for visualizing intermolecular interactions like hydrogen bonds and π-stacking).

- Validate bond angles and torsional parameters against Cambridge Structural Database (CSD) entries to detect anomalies .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces and identify electrophilic centers.

- Simulate reaction pathways using Gaussian or ORCA software to estimate activation energies for substitutions at the pyridazine C-4 or C-6 positions.

- Cross-validate computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction intermediates) .

Q. How can researchers address contradictions in reported biological activity data for pyridazine derivatives?

Methodological Answer:

- Conduct meta-analysis of published datasets, focusing on variables like assay type (e.g., cell-based vs. enzymatic), purity (>98% by HPLC), and solvent effects (DMSO vs. aqueous buffers).

- Use structure-activity relationship (SAR) models to isolate critical functional groups (e.g., the amino and ester moieties) contributing to activity.

- Replicate conflicting studies under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity assays) to identify protocol-dependent discrepancies .

Properties

IUPAC Name |

ethyl 3-aminopyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPBHZJUQSYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739335 | |

| Record name | Ethyl 3-aminopyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716325-02-9 | |

| Record name | Ethyl 3-aminopyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.